A Technical Guide to the Chemical Properties of Ethyl 5-(aminomethyl)furan-2-carboxylate
A Technical Guide to the Chemical Properties of Ethyl 5-(aminomethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, drawing from available data and information on structurally related compounds. It includes a summary of its physicochemical properties, proposed methodologies for its synthesis and analysis, and a discussion of its potential biological activities based on analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of furan-based compounds.
Physicochemical Properties
Quantitative data for Ethyl 5-(aminomethyl)furan-2-carboxylate is primarily based on computational models, with experimental data for some related compounds available for comparison.
Table 1: Physicochemical Properties of Ethyl 5-(aminomethyl)furan-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | PubChem[1] |
| Molar Mass | 169.18 g/mol | PubChem[1] |
| CAS Number | 18707-63-6 | ChemBK[2] |
| Appearance | Not specified (likely a solid, based on analogs) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | Not available | N/A |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Note: The hydrochloride salt of this compound is also commercially available (CAS No. 1030012-30-6).[3]
Synthesis and Purification
Proposed Synthetic Protocol
A potential synthetic approach involves the reduction of an appropriate precursor, such as an azide or a nitrile, or the direct amination of a hydroxymethylfuran derivative. A generalized procedure for the synthesis of a related compound, diethyl 5-amino-3-aryl-furan-2,4-dicarboxylates, involves the reaction of an ethyl (E)-3-aryl-2-cyanoacrylate with ethyl glycinate hydrochloride.[4]
Reaction Scheme (Hypothetical):
A plausible route could involve the conversion of a precursor like ethyl 5-(chloromethyl)furan-2-carboxylate with an amine source.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate.
Purification
Purification of the crude product would likely be achieved through standard laboratory techniques.
Purification Protocol:
-
Extraction: Following the reaction, an acid-base extraction can be employed to separate the basic amine product from neutral and acidic impurities.
-
Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a common method for purifying furan derivatives.[4]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used for final purification.
Analytical Characterization
The structure and purity of Ethyl 5-(aminomethyl)furan-2-carboxylate would be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet and a triplet), furan ring protons (two doublets), and the aminomethyl protons (a singlet). The chemical shifts would be indicative of the electronic environment of each proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, and the aminomethyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (169.0739 m/z for [M+H]⁺).[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C-O stretching (furan and ester). |
Analytical Workflow:
Caption: A typical analytical workflow for the characterization of a synthesized organic compound.
Reactivity and Stability
The reactivity of Ethyl 5-(aminomethyl)furan-2-carboxylate is dictated by its functional groups: the primary amine, the ethyl ester, and the furan ring.
-
Amine Group: The aminomethyl group is nucleophilic and basic, and can readily undergo reactions such as acylation, alkylation, and salt formation.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.
-
Furan Ring: The furan ring is an electron-rich aromatic system that can participate in electrophilic aromatic substitution reactions. It can also be susceptible to oxidation.
Storage and Handling:
Based on safety data for related compounds, Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride should be stored at room temperature in a dry and cool place.[3] For the free base, it is advisable to store it under an inert atmosphere to prevent oxidation and degradation. Furan derivatives can be sensitive to light and air.[5]
Potential Biological Activity and Applications
While no specific biological activities or signaling pathways have been reported for Ethyl 5-(aminomethyl)furan-2-carboxylate, the furan-2-carboxylate scaffold is present in numerous compounds with diverse pharmacological properties.[6]
Derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate have been investigated for their anticancer and antibacterial activities. For instance, an amine derivative showed cytotoxic effects against HeLa cell lines and inhibitory activity against various bacteria.[7]
Experimental Protocol for Biological Evaluation (based on analogs):
-
Anticancer Activity (MTT Assay):
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
-
-
Antibacterial Activity (Minimum Inhibitory Concentration - MIC):
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions for bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Given the biological activities of related furan derivatives, Ethyl 5-(aminomethyl)furan-2-carboxylate represents a valuable scaffold for the development of novel therapeutic agents.
Safety Information
A specific Safety Data Sheet (SDS) for Ethyl 5-(aminomethyl)furan-2-carboxylate is not widely available. However, safety information for its hydrochloride salt and other related furan compounds provides guidance on handling.
For Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, the following GHS pictograms and hazard statements have been reported:
-
Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements: May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[8]
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and drug discovery. While experimental data on its physicochemical properties are limited, its structural features suggest it is a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its known and predicted properties, along with proposed experimental protocols for its synthesis, analysis, and biological evaluation based on the study of closely related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Ethyl 5-(aminomethyl)furan-2-carboxylate | C8H11NO3 | CID 565895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

